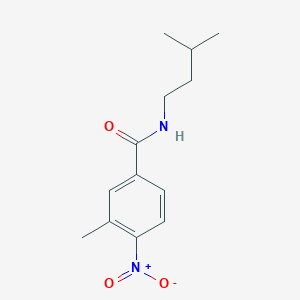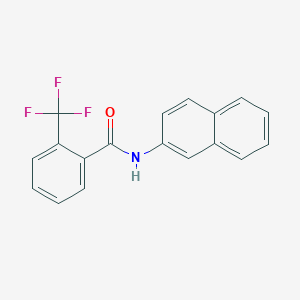
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide, also known as DCM, is a chemical compound that has been extensively studied for its various pharmacological properties. It is a thioamide derivative of morpholine and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been found to inhibit the replication of various viruses by interfering with viral DNA synthesis. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the replication of various viruses by interfering with viral DNA synthesis.
実験室実験の利点と制限
One advantage of using N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its potent pharmacological properties. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to exhibit potent antitumor, antiviral, and antimicrobial activity, making it a valuable tool for researchers studying these areas. However, one limitation of using N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its potential toxicity. Studies have shown that N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide can be toxic to certain cell types, and caution should be taken when using it in experiments.
将来の方向性
There are several potential future directions for research on N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide. One area of interest is its potential use in the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide and its potential use in the treatment of various cancers and viral infections. Finally, the development of new synthetic methods for N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide could lead to the discovery of new analogs with improved pharmacological properties.
合成法
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide can be synthesized through a variety of methods, including the reaction of 3,5-dichloroaniline with morpholine and carbon disulfide in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide as a yellow crystalline solid with a melting point of 155-157°C.
科学的研究の応用
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its various pharmacological properties. It has been found to exhibit potent antitumor, antiviral, and antimicrobial activity. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been shown to have anti-inflammatory effects and can be used in the treatment of various inflammatory disorders. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to have neuroprotective properties and can be used in the treatment of various neurological disorders.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2OS/c12-8-5-9(13)7-10(6-8)14-11(17)15-1-3-16-4-2-15/h5-7H,1-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYJHZHJQMDIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)morpholine-4-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)


![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)


![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)